molecular formula C16H16N2O4S B15152830 N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B15152830
M. Wt: 332.4 g/mol
InChI Key: LVYBNMGIJONISZ-UHFFFAOYSA-N
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Description

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(phenacylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H16N2O4S/c1-12(19)18-14-7-9-15(10-8-14)23(21,22)17-11-16(20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19)

InChI Key

LVYBNMGIJONISZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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